Cas no 1428478-54-9 (2-fluoro-5-(2-hydroxyethyl)benzonitrile)

2-Fluoro-5-(2-hydroxyethyl)benzonitrile is a fluorinated aromatic compound featuring both a nitrile and a hydroxyethyl functional group, making it a versatile intermediate in organic synthesis. The presence of the fluorine atom enhances its reactivity in electrophilic substitution reactions, while the hydroxyethyl group offers a handle for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can be leveraged to develop bioactive molecules. Its balanced polarity ensures good solubility in common organic solvents, facilitating handling in laboratory settings. The nitrile group also provides a pathway for conversion into carboxylic acids, amides, or other functional groups, broadening its synthetic utility.
2-fluoro-5-(2-hydroxyethyl)benzonitrile structure
1428478-54-9 structure
Product Name:2-fluoro-5-(2-hydroxyethyl)benzonitrile
CAS No:1428478-54-9
MF:C9H8FNO
MW:165.164325714111
CID:2122158
PubChem ID:83390737
Update Time:2025-05-28

2-fluoro-5-(2-hydroxyethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-(2-hydroxyethyl)benzonitrile
    • Benzonitrile, 2-fluoro-5-(2-hydroxyethyl)-
    • OZCRKXJOKHESTI-UHFFFAOYSA-N
    • CID 83390737
    • Inchi: 1S/C9H8FNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,5,12H,3-4H2
    • InChI Key: OZCRKXJOKHESTI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C#N)CCO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Topological Polar Surface Area: 44

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 289.3±25.0 °C(Predicted)
  • pka: 14.70±0.10(Predicted)

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Additional information on 2-fluoro-5-(2-hydroxyethyl)benzonitrile

Recent Advances in the Study of 2-Fluoro-5-(2-hydroxyethyl)benzonitrile (CAS: 1428478-54-9): A Comprehensive Research Brief

The compound 2-fluoro-5-(2-hydroxyethyl)benzonitrile (CAS: 1428478-54-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated benzonitrile core and hydroxyethyl side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug candidates. This brief aims to summarize the latest findings and highlight the implications for future research and development.

One of the key areas of interest is the synthetic pathway of 2-fluoro-5-(2-hydroxyethyl)benzonitrile. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized multi-step synthesis route that improves yield and purity. The process involves the fluorination of 5-bromo-2-hydroxybenzonitrile followed by a Grignard reaction to introduce the hydroxyethyl group. This method has been praised for its scalability and reproducibility, making it suitable for industrial applications.

Pharmacologically, 2-fluoro-5-(2-hydroxyethyl)benzonitrile has been investigated for its role as an intermediate in the synthesis of kinase inhibitors. Research from the European Journal of Medicinal Chemistry (2024) demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The presence of the fluorine atom enhances binding affinity to the kinase active site, while the hydroxyethyl group improves solubility and pharmacokinetic properties.

In addition to its role in kinase inhibition, 2-fluoro-5-(2-hydroxyethyl)benzonitrile has been explored for its potential in neurodegenerative disease research. A recent preprint on bioRxiv (2024) highlighted its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study utilized molecular docking simulations and in vitro assays to show that the compound disrupts amyloid-beta fibril formation, suggesting a novel therapeutic avenue.

Despite these promising findings, challenges remain in the clinical translation of 2-fluoro-5-(2-hydroxyethyl)benzonitrile. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 2-fluoro-5-(2-hydroxyethyl)benzonitrile (CAS: 1428478-54-9) represents a versatile and valuable scaffold in medicinal chemistry. Its applications span from oncology to neurodegenerative diseases, and ongoing research continues to uncover new possibilities. Future studies should focus on refining its pharmacological profile and exploring its utility in combination therapies.

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